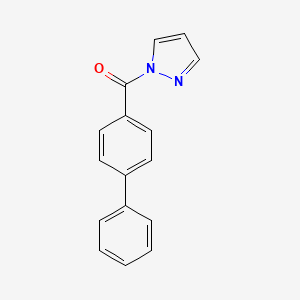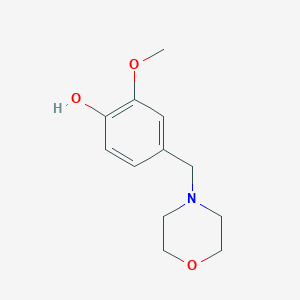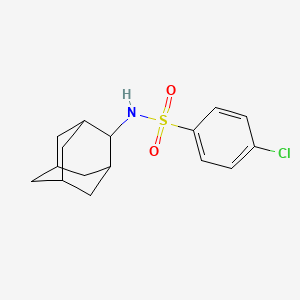![molecular formula C16H19N3S B5850163 N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5850163.png)
N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DMPTU and is a thiourea derivative that has been shown to have a variety of biological effects. In
Wissenschaftliche Forschungsanwendungen
DMPTU has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells in vitro. DMPTU has also been shown to have neuroprotective effects and can improve cognitive function in animal models. In addition, DMPTU has been used as a starting point for the development of new drugs with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of DMPTU is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. DMPTU has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. DMPTU has also been shown to interact with certain receptors in the body, including the sigma-1 receptor and the serotonin transporter.
Biochemical and Physiological Effects:
DMPTU has a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the modulation of certain receptors in the body, and the inhibition of cancer cell growth. DMPTU has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, DMPTU has been shown to have anti-inflammatory effects and can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DMPTU is its ability to inhibit acetylcholinesterase, which can be useful in studying cognitive function. DMPTU has also been shown to have anti-cancer properties, which can be useful in cancer research. However, one of the limitations of DMPTU is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on DMPTU. One area of interest is the development of new drugs based on DMPTU that can be used to treat a variety of diseases. Another area of interest is the exploration of the mechanism of action of DMPTU, which is not fully understood. Finally, further studies are needed to determine the safety and potential toxicity of DMPTU, which will be important for its future use in scientific research.
Synthesemethoden
DMPTU can be synthesized using a variety of methods, including the reaction of 4-dimethylaminobenzaldehyde with 3-methylphenyl isothiocyanate in the presence of a reducing agent. Another method involves the reaction of 4-dimethylaminobenzaldehyde with 3-methylphenyl isothiocyanate in the presence of a catalyst. These methods have been shown to be effective in producing DMPTU with high yields and purity.
Eigenschaften
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-12-5-4-6-14(11-12)18-16(20)17-13-7-9-15(10-8-13)19(2)3/h4-11H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULIIXIGJJKDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Dimethylamino)phenyl]-3-(3-methylphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chloro-2-fluorophenyl)amino]-2-cyano-2-propenethioamide](/img/structure/B5850081.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5850091.png)

![3-phenyl-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B5850095.png)



![4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5850118.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(4-bromophenoxy)propanohydrazide](/img/structure/B5850128.png)


![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5850153.png)
![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)